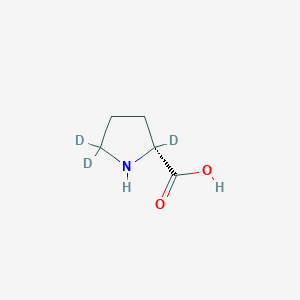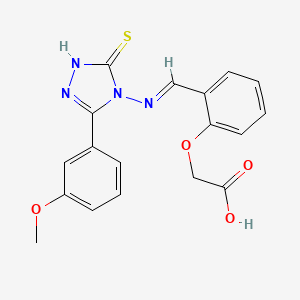
2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thioxo-triazole ring, and a phenoxyacetic acid moiety
Méthodes De Préparation
The synthesis of 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid involves multiple steps. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the thioxo-triazole ring. This intermediate is then reacted with 2-hydroxybenzaldehyde to form the imino-methylphenoxy intermediate. Finally, this intermediate is reacted with chloroacetic acid to yield the target compound. The reaction conditions typically involve refluxing in ethanol or methanol and the use of acid or base catalysts .
Analyse Des Réactions Chimiques
2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The thioxo-triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can interact with cell membranes, affecting their permeability and function. The phenoxyacetic acid moiety can act as a ligand, binding to metal ions and affecting their biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid include:
2-Methoxyphenylacetic acid: Similar in structure but lacks the thioxo-triazole ring.
2-Methylphenoxyacetic acid: Similar in structure but lacks the methoxy group and thioxo-triazole ring.
Pinacol boronic esters: Used in similar synthetic applications but have different functional groups and reactivity
These compounds highlight the uniqueness of this compound, particularly its combination of functional groups that confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16N4O4S |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-[2-[(E)-[3-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N4O4S/c1-25-14-7-4-6-12(9-14)17-20-21-18(27)22(17)19-10-13-5-2-3-8-15(13)26-11-16(23)24/h2-10H,11H2,1H3,(H,21,27)(H,23,24)/b19-10+ |
Clé InChI |
KFSHZIDMMUCWOX-VXLYETTFSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)
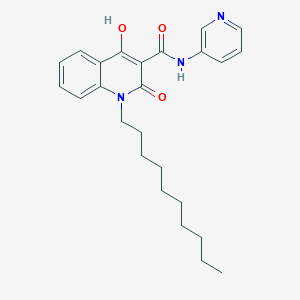

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)

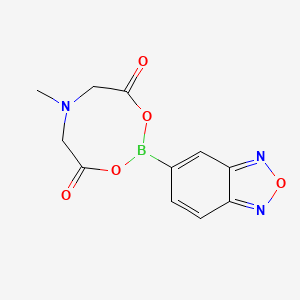

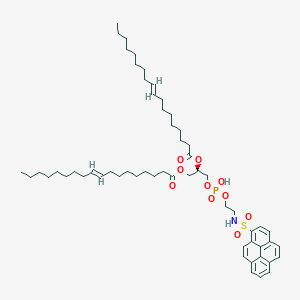
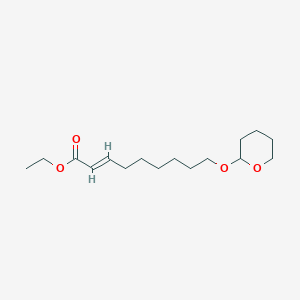

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
